molecular formula C23H26N6O2S2 B15151276 N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]

N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]

Katalognummer: B15151276
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: MKDRVOAGBQNAPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE is a complex organic compound characterized by the presence of benzodiazole and sulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the formation of benzodiazole rings followed by the introduction of sulfanyl groups. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole rings or sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE
  • 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ETHAN-1-AMINE
  • 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BENZONITRILE

Uniqueness

Compared to similar compounds, 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its dual benzodiazole and sulfanyl groups provide a versatile platform for various applications, making it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C23H26N6O2S2

Molekulargewicht

482.6 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]pentyl]acetamide

InChI

InChI=1S/C23H26N6O2S2/c30-20(14-32-22-26-16-8-2-3-9-17(16)27-22)24-12-6-1-7-13-25-21(31)15-33-23-28-18-10-4-5-11-19(18)29-23/h2-5,8-11H,1,6-7,12-15H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29)

InChI-Schlüssel

MKDRVOAGBQNAPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCCCCCNC(=O)CSC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.